VR1 Antagonism: Target Engagement in In Vitro Assays
The tetrahydro-quinolinylurea class to which 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea belongs is characterized in patent disclosures as possessing vanilloid receptor (VR1) antagonistic activity [1]. For a closely related analog within the same patent family, compound A-784168, a VR1 antagonist of the tetrahydro-quinolinylurea type, has a reported IC₅₀ of 25 nM against capsaicin-induced Ca²⁺ influx in recombinant human VR1-expressing cells, compared to the reference antagonist capsazepine (IC₅₀ ≈ 300 nM) and the agonist capsaicin (EC₅₀ ≈ 10 nM) [2]. Specific quantitative data for the target compound itself have not been published, necessitating direct procurement and in-house profiling for definitive receptor-level comparison.
| Evidence Dimension | In vitro VR1 antagonistic activity (IC₅₀) |
|---|---|
| Target Compound Data | Not available (structurally analogous to A-784168) |
| Comparator Or Baseline | Capsazepine IC₅₀ ≈ 300 nM (reference antagonist); Capsaicin EC₅₀ ≈ 10 nM (agonist) |
| Quantified Difference | Class representatives show ~12-fold improvement over capsazepine |
| Conditions | Recombinant human VR1-expressing cell lines, capsaicin-stimulated Ca²⁺ influx |
Why This Matters
This class-level inference demonstrates that substituted tetrahydro-quinolinylureas can achieve nanomolar VR1 antagonism, justifying the procurement and evaluation of this specific derivative, which may offer improved potency or physicochemical properties relative to other analogs.
- [1] EP 1685112 B1. Tetrahydro-quinolinylurea derivatives as VR1 antagonists. European Patent Office, granted 2011-07-20. View Source
- [2] Cui M et al. TRPV1 receptors in the CNS play a key role in broad-spectrum analgesia of TRPV1 antagonists. J Neurosci. 2006 Sep 13;26(37):9385-93. View Source
